叔丁基二甲基甲硅烷基氯乙酸酯

描述

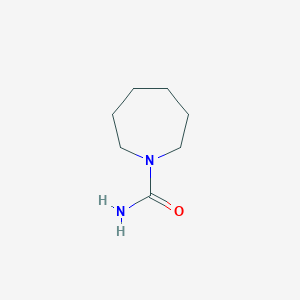

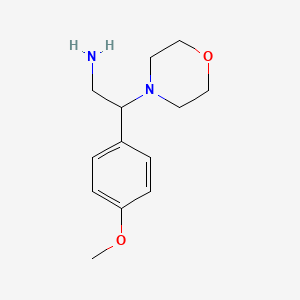

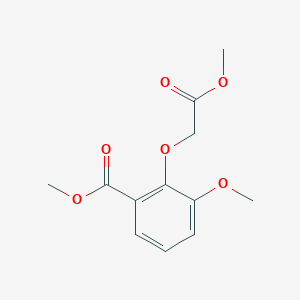

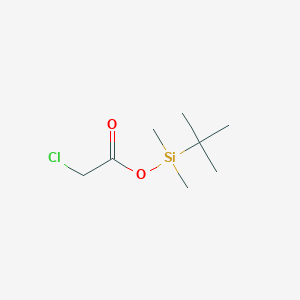

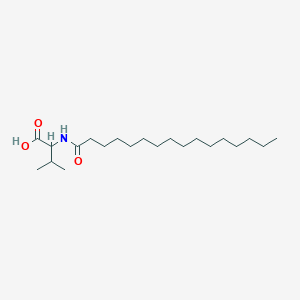

Tert-Butyldimethylsilyl chloroacetate is an organosilicon compound . It has a linear formula of ClCH2CO2Si(CH3)2C(CH3)3 . The molecular weight of this compound is 208.76 .

Synthesis Analysis

Tert-Butyldimethylsilyl chloride reacts with alcohols to form silane and is used to synthesize prostaglandins, certain antibiotics, lovastatin and simvastatin .Molecular Structure Analysis

The IUPAC Standard InChI for tert-Butyldimethylsilyl chloroacetate is InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 . The IUPAC Standard InChIKey is RUQHLZVDTNJVOW-UHFFFAOYSA-N .Chemical Reactions Analysis

As a hydroxyl protectant in organic synthesis, derivated reagents are used for analysis and preparation . It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .Physical And Chemical Properties Analysis

The compound has a refractive index n20/D of 1.437 (lit.) . It has a boiling point of 48-49 °C/0.2 mmHg (lit.) and a density of 1.001 g/mL at 25 °C (lit.) .科学研究应用

Protecting Reagent for Alcohols, Amines, Amides, and Various Carboxylic Acids

tert-Butyldimethylsilyl chloride (TBDMSCl) is an organosilicon compound that can be used as a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . This application is particularly useful in organic synthesis where these functional groups need to be protected during a reaction sequence.

Preparation of Isoxazoline N-Oxides

TBDMSCl is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . Isoxazoline N-oxides are important intermediates in organic synthesis and have been used in the synthesis of various natural products and pharmaceuticals.

Silicon Substrate for Nanocomposites

TBDMSCl is used as a precursor that forms a silicon substrate for Ag/ZnO/graphene-based nanocomposites to form effective photocatalytic system for hydrogen production . This application is particularly relevant in the field of renewable energy and sustainable chemistry.

Derivatization Agent for Gas Chromatography/Mass Spectrometry

tert-Butyldimethylsilyl chloride is a derivatization agent used in gas chromatography/mass spectrometry applications . It is used to improve the volatility and thermal stability of compounds, thereby enhancing their detection and quantification.

Selective Cleavage of TBDMS-Ethers

TBDMSCl is used in the selective cleavage of TBDMS-ethers . This is a crucial step in many synthetic procedures where the protection of an alcohol or amine group is no longer needed.

Synthesis of Organosilicon Compounds

TBDMSCl is used in the synthesis of other organosilicon compounds . Organosilicon compounds have a wide range of applications, including in the production of silicones, in the pharmaceutical industry, and in the production of electronic materials.

作用机制

Target of Action

The primary target of tert-Butyldimethylsilyl chloroacetate are alcohols . It is used as a protecting reagent for alcohols in organic synthesis .

Mode of Action

tert-Butyldimethylsilyl chloroacetate interacts with its targets (alcohols) in the presence of a base to form tert-butyldimethylsilyl ethers . The reaction can be represented as follows:

(Me3C)Me2SiCl+ROH→(Me3C)Me2SiOR+HCl(Me_3C)Me_2SiCl + ROH → (Me_3C)Me_2SiOR + HCl (Me3C)Me2SiCl+ROH→(Me3C)Me2SiOR+HCl

Biochemical Pathways

The formation of tert-butyldimethylsilyl ethers from alcohols is a key step in many biochemical pathways. These ethers are more stable and hydrolyze much more slowly than the corresponding trimethylsilyl ethers . This property makes them useful in various organic synthesis processes .

Pharmacokinetics

It’s worth noting that the compound is soluble in many organic solvents but reacts with water and alcohols .

Result of Action

The result of the action of tert-Butyldimethylsilyl chloroacetate is the formation of tert-butyldimethylsilyl ethers from alcohols . These ethers are more stable and resistant to hydrolysis, making them useful as protecting groups in organic synthesis .

Action Environment

The action of tert-Butyldimethylsilyl chloroacetate is influenced by several environmental factors. For instance, the presence of a base is necessary for the reaction with alcohols to occur . Additionally, the reaction is performed in an organic solvent, as the compound reacts with water . Temperature can also affect the rate and yield of the reaction .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

Tert-Butyldimethylsilyl chloride is a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It is also used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . This suggests that it could have more applications in the future in the field of organic synthesis.

Relevant Papers There are several papers related to tert-Butyldimethylsilyl chloroacetate. For instance, one paper discusses the deprotection of tert-butyldimethylsilyl (TBDMS) ethers using efficient and recyclable heterogeneous silver salt of silicotungstic acid catalyst under mild reaction condition . Another paper discusses the synthesis, application, and metabolism of tert-Butyldimethylsilyl chloride .

属性

IUPAC Name |

[tert-butyl(dimethyl)silyl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQHLZVDTNJVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401511 | |

| Record name | tert-Butyldimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyldimethylsilyl chloroacetate | |

CAS RN |

480439-47-2 | |

| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)